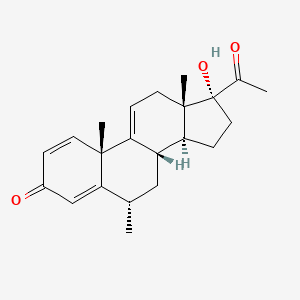
Medratriene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Medratriene involves multiple steps, starting from basic steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Bromination: Addition of a bromine atom to the molecule.
Methylation: Introduction of a methyl group to enhance the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to ensure the purity and consistency of the final product. Quality control measures include chromatographic techniques to verify the compound’s structure and purity .
化学反应分析
Types of Reactions
Medratriene undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of bromine with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium cyanide are employed.
Major Products
The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of this compound, which are useful in further synthetic applications and research .
科学研究应用
Medratriene has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic techniques to ensure the purity of other compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
作用机制
The mechanism of action of Medratriene involves its interaction with specific molecular targets and pathways. It primarily acts by:
Binding to Receptors: Interacting with steroid receptors to modulate gene expression.
Enzyme Inhibition: Inhibiting specific enzymes involved in steroid metabolism.
Signal Transduction: Affecting signaling pathways that regulate cellular functions
相似化合物的比较
Medratriene is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Fluorometholone: A corticosteroid used in ophthalmology.
Prednisolone: Another corticosteroid with anti-inflammatory properties.
Dexamethasone: A potent anti-inflammatory and immunosuppressant
This compound stands out due to its specific hydroxylation and bromination patterns, which confer unique chemical and biological properties .
生物活性
Medratriene is a compound that has garnered attention in the field of pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique steroidal structure, which allows it to interact with various receptors and enzymes in biological systems. The synthesis of this compound typically involves several key steps starting from basic steroidal precursors. Industrial production often utilizes automated reactors to ensure high purity and consistency in the final product.
Biological Activities
This compound exhibits a range of biological activities that are currently under investigation. These include:
- Receptor Interactions : this compound has been shown to bind to steroid receptors, influencing gene expression and potentially modulating metabolic pathways. This binding affinity suggests that it may play a role in conditions influenced by steroid hormones.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in steroid metabolism, indicating potential therapeutic applications in metabolic disorders.
- Cellular Signaling Modulation : Research indicates that this compound may alter signaling pathways by modulating receptor activity or inhibiting enzyme functions critical to steroid metabolism. This interaction profile suggests its utility in therapeutic contexts where modulation of these pathways is beneficial.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Here are some notable findings:
Table 1: Summary of Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Receptor Binding | Affinity for steroid receptors affecting gene expression | |
| Enzyme Inhibition | Inhibition of enzymes involved in steroid metabolism | |
| Signaling Pathway Modulation | Alteration of cellular signaling pathways |
Case Study 1: Therapeutic Potential in Metabolic Disorders
A recent study investigated the effects of this compound on metabolic pathways related to obesity and diabetes. The results indicated that this compound administration led to significant changes in glucose metabolism and lipid profiles in animal models, suggesting its potential as a therapeutic agent for metabolic disorders.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of this compound. It was found that the compound could reduce levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
属性
分子式 |
C22H28O3 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
(6S,8S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h5-6,8,12-13,16,18,25H,7,9-11H2,1-4H3/t13-,16+,18-,20+,21-,22-/m0/s1 |
InChI 键 |
VQYVJYDEJCXHGR-JRMUFCLDSA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)O |
规范 SMILES |
CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















